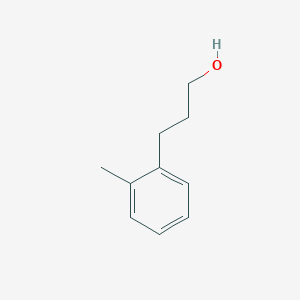

3-(2-Methylphenyl)propan-1-OL

説明

3-(2-Methylphenyl)propan-1-OL is a tertiary alcohol derivative featuring a propanol backbone substituted with a 2-methylphenyl (ortho-tolyl) group. The ortho-methyl substitution on the aromatic ring likely influences its physicochemical properties, such as solubility, volatility, and reactivity, compared to para- or meta-substituted isomers.

特性

IUPAC Name |

3-(2-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,11H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVRTEKMCCIWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494657 | |

| Record name | 3-(2-Methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14902-36-4 | |

| Record name | 3-(2-Methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

3-(2-Methylphenyl)propan-1-OL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

作用機序

The mechanism of action of 3-(2-Methylphenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in hydrophobic interactions, further modulating the compound’s biological activity.

類似化合物との比較

Comparison with Similar Compounds

Below is a detailed comparison of 3-(2-Methylphenyl)propan-1-OL with structurally related propanol derivatives, focusing on synthesis, applications, and key properties.

Table 1: Comparative Analysis of Propanol Derivatives

Structural and Functional Differences

Substitution Position :

- The ortho-methyl group in 3-(2-Methylphenyl)propan-1-OL distinguishes it from 3-tolyl derivatives (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol), where steric effects and electronic properties differ significantly. The ortho-substitution may reduce volatility compared to para-substituted analogs, impacting fragrance applications .

- Halogenated derivatives (e.g., 3-(2-Chloro-6-fluorophenyl)propan-1-ol) exhibit enhanced electrophilicity, making them suitable for cross-coupling reactions in drug synthesis .

Functional Groups: 3-(Methylsulphanyl)propan-1-ol contains a sulphanyl (-S-) group, which contributes to its role in wine flavor via methionine metabolism. This contrasts with the unsubstituted propanol chain in the target compound .

Synthetic Accessibility: Solution-phase synthesis (e.g., IV-9 in ) achieves high yields (71–92%) for amino- and heteroaryl-substituted propanols, suggesting similar methods could be adapted for 3-(2-Methylphenyl)propan-1-OL.

生物活性

3-(2-Methylphenyl)propan-1-OL, also known as 2-methyl-1-(2-methylphenyl)propan-1-ol, is an organic compound that has garnered attention for its diverse biological activities and potential applications in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H14O and features a propan-1-ol backbone with a 2-methylphenyl substituent. Its structure contributes to its chemical reactivity and biological interactions. The hydroxyl group allows for hydrogen bonding, while the aromatic ring may engage in hydrophobic interactions with biological targets.

Synthesis Methods

The synthesis of 3-(2-Methylphenyl)propan-1-OL can be achieved through various methods, including:

- Reduction of Ketones or Aldehydes : Utilizing reducing agents such as sodium borohydride under controlled conditions to yield the desired alcohol.

- Grignard Reactions : Reacting an appropriate Grignard reagent with a suitable carbonyl compound.

These methods often require careful monitoring to optimize yield and minimize by-products.

The biological activity of 3-(2-Methylphenyl)propan-1-OL is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive binding.

- Receptor Modulation : It can modulate receptor activity by forming hydrogen bonds or engaging in hydrophobic interactions, influencing cellular signaling pathways.

Pharmacological Studies

Recent studies have explored the pharmacological potential of 3-(2-Methylphenyl)propan-1-OL:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth in gram-positive and gram-negative bacteria.

- Anti-inflammatory Effects : Studies suggest that 3-(2-Methylphenyl)propan-1-OL can reduce inflammation markers in cell cultures, indicating potential use in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary research suggests neuroprotective effects in neuronal cell lines, possibly through antioxidant mechanisms.

Study on Antimicrobial Activity

A study conducted by researchers at a university pharmacology department evaluated the antimicrobial efficacy of 3-(2-Methylphenyl)propan-1-OL against Staphylococcus aureus and Escherichia coli. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This suggests that the compound has promising potential as an antimicrobial agent.

Study on Anti-inflammatory Effects

In another study focusing on inflammation, the compound was administered to lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。